3-Bromo-4-cyclopropylmethoxy-benzylamine chemical structure and physical properties
3-Bromo-4-cyclopropylmethoxy-benzylamine chemical structure and physical properties
An In-Depth Technical Guide to 3-Bromo-4-cyclopropylmethoxy-benzylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-4-cyclopropylmethoxy-benzylamine, a substituted aromatic amine of interest in synthetic and medicinal chemistry. Due to its status as a novel research chemical, this document synthesizes data from structurally related compounds to project its chemical properties, synthetic routes, and potential applications, offering a robust framework for researchers and drug development professionals.
Chemical Identity and Molecular Structure
3-Bromo-4-cyclopropylmethoxy-benzylamine is a benzylamine derivative characterized by a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the benzene ring. These substitutions create a unique electronic and steric profile, making it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery programs.
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IUPAC Name: (3-Bromo-4-(cyclopropylmethoxy)phenyl)methanamine
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Molecular Formula: C₁₁H₁₄BrNO
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Molecular Weight: 256.14 g/mol
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CAS Number: Not assigned (as of this writing).
The core structure consists of a benzylamine core, which is frequently explored in medicinal chemistry for its ability to interact with various biological targets. The bromo and cyclopropylmethoxy substituents modulate its lipophilicity, polarity, and potential for hydrogen bonding.
Caption: Chemical structure of 3-Bromo-4-cyclopropylmethoxy-benzylamine.
Physicochemical Properties
Direct experimental data for this compound is not widely available. The following properties are estimated based on its structure and data from analogous compounds, such as 3-bromobenzylamine and various substituted benzylamines.[1][2][3]
| Property | Predicted Value | Rationale & Supporting Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar benzylamine derivatives are often liquids or low-melting solids.[2] |
| Boiling Point | > 250 °C | The parent compound, benzylamine, has a boiling point of 185 °C.[3] Increased molecular weight and polarity suggest a higher boiling point. |
| Melting Point | Not determined | May be a low-melting solid. For comparison, 1-Bromo-4-cyclopropylbenzene has a melting point of 15 °C.[4] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, dichloromethane, and DMSO. | The amine group provides some water solubility, but the bromophenyl and cyclopropylmethoxy groups are hydrophobic.[1] Analogous compounds are soluble in common organic solvents.[1] |
| pKa (of conjugate acid) | ~9.0 - 9.5 | The pKa of the benzylammonium ion is ~9.3.[3] Substituents on the ring will have a minor effect. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Calculated based on the contributions of the bromo, ether, and amine functional groups. Structurally related 4-Bromo-3-methoxybenzaldehyde has a calculated XLogP3 of 2.3.[5] |
Synthesis and Purification
The most logical and efficient synthesis of 3-Bromo-4-cyclopropylmethoxy-benzylamine proceeds via a two-step sequence starting from a commercially available precursor, 3-bromo-4-hydroxybenzaldehyde. The process involves a Williamson ether synthesis followed by reductive amination.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed with internal checks to ensure the successful transformation at each stage.
Step 1: Synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde
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Causality: This step introduces the cyclopropylmethoxy side chain. The Williamson ether synthesis is a classic and reliable method for forming aryl ethers from phenols. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing side reactions with the aldehyde.
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Methodology:
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To a solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Stir the suspension vigorously and add cyclopropylmethyl bromide (1.2 eq) dropwise.
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification & Validation: The crude product, 3-bromo-4-(cyclopropylmethoxy)benzaldehyde, can be purified by column chromatography on silica gel or by recrystallization. The structure should be confirmed by ¹H NMR, where the appearance of new signals corresponding to the cyclopropylmethyl group (~0.4-1.3 ppm) and the methylene ether protons (~3.9 ppm) validates the successful etherification.[6]
Step 2: Synthesis of 3-Bromo-4-cyclopropylmethoxy-benzylamine
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Causality: Reductive amination is a highly effective method for converting aldehydes into amines.[7] Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions. Ammonium acetate serves as the ammonia source.
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Methodology:
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Dissolve the 3-bromo-4-(cyclopropylmethoxy)benzaldehyde (1.0 eq) from Step 1 in methanol.
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Add ammonium acetate (NH₄OAc, ~10 eq) to the solution and stir until dissolved.
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Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, monitoring for gas evolution.
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Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 12-24 hours).
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Quench the reaction carefully by adding dilute hydrochloric acid (1M HCl) until the solution is acidic (pH ~2).
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Wash the acidic aqueous layer with diethyl ether to remove any unreacted aldehyde.
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Basify the aqueous layer with sodium hydroxide (NaOH) solution to pH >10.
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Extract the product into dichloromethane or ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target benzylamine.
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Purification & Validation: The final product can be purified by silica gel chromatography. Conversion is validated by the disappearance of the aldehyde proton signal (~9.8 ppm) in the ¹H NMR spectrum and the appearance of a new signal for the aminomethyl group (CH₂-NH₂) around 3.8 ppm, along with a broad singlet for the NH₂ protons.[8]
Predicted Spectroscopic Data
Spectroscopic analysis is critical for structural confirmation. The following are predicted chemical shifts based on established principles and data from similar structures.[9][10][11]
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¹H NMR (in CDCl₃):
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Aromatic Protons (Ar-H): Three signals expected in the range of δ 6.8 - 7.5 ppm. The proton ortho to the bromine will be the most downfield singlet, while the other two will appear as doublets.
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Ether Methylene (O-CH₂-): A doublet around δ 3.9 ppm.
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Aminomethyl (Ar-CH₂-N): A singlet around δ 3.8 ppm.
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Cyclopropyl Methine (-CH-): A multiplet around δ 1.2-1.4 ppm.
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Amine (NH₂): A broad singlet around δ 1.5-2.0 ppm (concentration-dependent and may exchange with D₂O).
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Cyclopropyl Methylene (-CH₂-): Two multiplets in the upfield region, δ 0.4-0.8 ppm.
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¹³C NMR (in CDCl₃):
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Aromatic Carbons (C-Ar): Six signals expected between δ 110 - 155 ppm. The carbon attached to the oxygen (C4) will be the most downfield, followed by the carbon attached to the aminomethyl group (C1). The carbon bearing the bromine (C3) will be significantly shifted.
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Ether Methylene (-O-CH₂-): A signal around δ 75 ppm.
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Aminomethyl (Ar-CH₂-N): A signal around δ 46 ppm.
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Cyclopropyl Methine (-CH-): A signal around δ 10-12 ppm.
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Cyclopropyl Methylene (-CH₂-): A signal around δ 3-5 ppm.
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Applications in Research and Drug Discovery
Substituted benzylamines are privileged scaffolds in medicinal chemistry. The unique combination of a halogen atom, a flexible ether linkage, and a basic amine group in 3-Bromo-4-cyclopropylmethoxy-benzylamine makes it a versatile intermediate for synthesizing novel therapeutic agents.
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Scaffold for CNS-Active Agents: Many N-benzyl substituted phenethylamines are potent agonists or antagonists at serotonin (5-HT) receptors.[12] This compound could serve as a key building block for novel ligands targeting 5-HT₂A or 5-HT₂C receptors, which are implicated in psychiatric disorders.
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Enzyme Inhibitors: The benzylamine moiety can be incorporated into structures designed to inhibit enzymes like phosphodiesterase-4 (PDE4), which are targets for inflammatory diseases.[13]
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Intermediate for Quinolone Antibacterials: The cyclopropylamino group is a key pharmacophore in many quinolone antibacterial agents.[14] This molecule provides a pre-functionalized aromatic ring that could be elaborated into complex heterocyclic systems.
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General Synthetic Utility: As a primary amine, it is a nucleophile that can readily undergo reactions such as acylation, sulfonylation, and alkylation to generate a diverse library of compounds for screening and SAR studies.[15][16]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the hazards associated with its functional groups.
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Hazard Class: Expected to be harmful if swallowed and may cause skin and eye irritation or burns, similar to other benzylamines and aromatic amines.[17][18][19]
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Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20]
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Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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